molecular formula C28H40F2N6O B13072164 3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide

3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide

Cat. No.: B13072164
M. Wt: 514.7 g/mol
InChI Key: ZKSOICWUBNQREY-NYYHUVJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[321]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide is a complex organic compound that features a unique combination of functional groups and structural motifs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.

    Construction of the azabicyclo[3.2.1]octane core: This step may involve intramolecular cyclization reactions.

    Introduction of the difluoromethyl group: This can be done using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Final coupling reactions: The final assembly of the compound involves coupling the key intermediates under specific reaction conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[32

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its pharmacological properties, such as binding affinity to specific receptors or enzymes.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: The compound may interact with specific receptors, leading to activation or inhibition of signaling pathways.

    Enzyme inhibition: It could act as an inhibitor of enzymes, affecting metabolic pathways.

    Modulation of ion channels: The compound may influence ion channel activity, altering cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide: shares structural similarities with other compounds containing triazole rings, azabicyclo[3.2.1]octane cores, and difluoromethyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which may confer distinct chemical and biological properties. This could make it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C28H40F2N6O

Molecular Weight

514.7 g/mol

IUPAC Name

3,3-difluoro-N-[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide

InChI

InChI=1S/C28H40F2N6O/c1-18(2)26-34-33-19(3)36(26)23-15-21-9-10-22(16-23)35(21)14-12-25(20-7-5-4-6-8-20)32-27(37)24-11-13-31-17-28(24,29)30/h4-8,18,21-25,31H,9-17H2,1-3H3,(H,32,37)/t21-,22+,23?,24?,25-/m0/s1

InChI Key

ZKSOICWUBNQREY-NYYHUVJVSA-N

Isomeric SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCNCC5(F)F)C(C)C

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCNCC5(F)F)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.